(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone
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Description
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H26ClN3O6S and its molecular weight is 507.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel derivatives, including those containing morpholine or methyl piperazine, has been explored for their antimicrobial activities. Compounds were synthesized and screened for activity against microorganisms, demonstrating good to moderate effectiveness. This research lays the groundwork for developing new antimicrobial agents, highlighting the potential of such compounds in combating microbial resistance (Bektaş et al., 2007).
Structural and Theoretical Analysis
The compound has also been subject to structural studies and theoretical calculations to understand its properties better. For instance, specific derivatives were synthesized and characterized by various techniques, revealing insights into their molecular structure, stability, and potential interactions. Such studies are crucial for designing compounds with desired properties for various applications (Karthik et al., 2021).
Antiproliferative Activity
Research into derivatives of the compound for antiproliferative activity against certain cell lines has been conducted. These efforts aim to explore the compound's utility in developing new cancer therapies by inhibiting the growth of cancerous cells. The structural characterization of these compounds provides a foundation for further investigations into their therapeutic potential (Prasad et al., 2018).
Enzyme Inhibitory Activity
Compounds incorporating elements of the chemical structure have been evaluated for their enzyme inhibitory activity. This research is part of the ongoing search for compounds that can modulate the activity of specific enzymes, potentially leading to new treatments for diseases where enzyme regulation is a therapeutic strategy (Hussain et al., 2017).
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-chloro-3-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O6S/c24-19-3-2-18(14-22(19)34(29,30)27-9-11-31-12-10-27)23(28)26-7-5-25(6-8-26)15-17-1-4-20-21(13-17)33-16-32-20/h1-4,13-14H,5-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIUWKUEADBAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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